Terrestribisamide

Description

Bis-ferulamidobutane has been reported in Remusatia vivipara, Nandina domestica, and other organisms with data available.

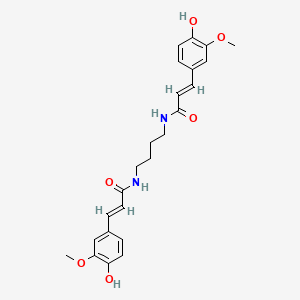

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-31-21-15-17(5-9-19(21)27)7-11-23(29)25-13-3-4-14-26-24(30)12-8-18-6-10-20(28)22(16-18)32-2/h5-12,15-16,27-28H,3-4,13-14H2,1-2H3,(H,25,29)(H,26,30)/b11-7+,12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEMZHJQHCVLFI-MKICQXMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238359 | |

| Record name | Bis-ferulamidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42369-86-8, 91000-13-4 | |

| Record name | N,N'-Diferuloylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042369868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis-ferulamidobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis-ferulamidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-FERULAMIDOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576NVQ5724 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diferuloylputrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Terrestribisamide: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestribisamide, a naturally occurring bisamide alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides an in-depth technical overview of this compound, focusing on its chemical structure, biological effects, and the underlying molecular mechanisms. It is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery. This guide presents a compilation of the current knowledge, including quantitative data on its bioactivity, detailed experimental protocols for its assessment, and a visual representation of its apoptotic signaling pathway.

Chemical Identity and Structure

This compound, also known as (E)-N,N′-Diferuloylputrescine or Bis-ferulamidobutane, is a cinnamic acid-derived bisamide.[1][2] Its chemical structure is characterized by a putrescine core symmetrically substituted with two feruloyl groups.

IUPAC Name: (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide[2]

Molecular Formula: C₂₄H₂₈N₂O₆[2]

Molecular Weight: 440.5 g/mol [2]

CAS Number: 42369-86-8[2]

The molecule's structure, with its phenolic hydroxyl groups and amide linkages, is crucial to its biological activities, including its antioxidant and cytotoxic properties.

Physicochemical and Biological Properties

This compound has been isolated from various plant sources, including the dried fruits of Tribulus terrestris and the flowers of Peltophorum pterocarpum.[1] It exhibits a range of biological effects, which are summarized below.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| COLO320 (colorectal adenocarcinoma) | MTT | IC₅₀ | - | 50 µg/mL | [3] |

| COLO320 (colorectal adenocarcinoma) | MTT | % Activity | 200 µg/mL | 83.22% | [3] |

| U937 (human leukemia) | Not specified | Cytotoxicity | Dose-dependent | Strongest among tested HCADs* | [1] |

*HCADs: Hydroxycinnamic acid derivatives, including p-coumaric acid, ferulic acid, and dicoumaroylputrescine.

Table 2: Antioxidant Activity of this compound

| Assay | Result | Concentration | Reference |

| DPPH Radical Scavenging | Potent | 1 mg/mL | [3] |

| CUPRAC | Active | Not specified | [3] |

| FRAP | Active | Not specified | [3] |

Table 3: Antimicrobial Activity of this compound

| Activity | Result | Reference |

| Antibacterial | Moderate | [3] |

| Antifungal | Moderate | [3] |

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the biological activity of this compound.

Cytotoxicity Assessment using the MTT Assay

This protocol is based on the methodology reported for assessing the cytotoxic effects of this compound on the COLO320 colorectal adenocarcinoma cell line.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

This compound

-

COLO320 human colorectal adenocarcinoma cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain COLO320 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the compound) and a blank (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Molecular Mechanism of Action and Signaling Pathways

The cytotoxic activity of this compound, particularly in cancer cells, is attributed to its ability to induce apoptosis. Studies in human leukemia U937 cells have provided initial insights into the molecular signaling pathway involved.[1]

Apoptotic Signaling Pathway in U937 Leukemia Cells

This compound treatment in U937 cells triggers the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-3, a key executioner caspase. Concurrently, this compound downregulates the expression of several anti-apoptotic proteins, including X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 2 (cIAP2), B-cell lymphoma 2 (Bcl-2), and myeloid cell leukemia 1 (Mcl-1).[1] The collective effect of these molecular events is the induction of apoptosis, leading to characteristic morphological changes such as chromatin condensation and the formation of apoptotic bodies.[1]

Note: The signaling pathways modulated by this compound in other cancer cell types and for its other biological activities (antioxidant, antimicrobial) have not yet been fully elucidated and represent an important area for future research.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated cytotoxic, antioxidant, and antimicrobial activities. Its ability to induce apoptosis in cancer cells through the intrinsic pathway highlights its potential as a lead compound for the development of novel anticancer agents.

Future research should focus on:

-

Elucidation of Signaling Pathways: A more comprehensive understanding of the signaling pathways modulated by this compound in a broader range of cancer cell lines is crucial.

-

Synthesis and Analogue Development: The development of an efficient and scalable synthetic route for this compound will facilitate further preclinical and clinical investigations. This will also enable the synthesis of analogues with potentially improved potency and selectivity.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of cancer and other relevant diseases is a critical next step.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The data and protocols presented herein are intended to facilitate further investigation into this fascinating natural product.

References

Terrestribisamide: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestribisamide, a cinnamic acid-derived bisamide alkaloid, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation and quantification, and a putative biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore this natural compound.

Natural Sources of this compound

Currently, the sole identified natural source of this compound is the flowering plant Peltophorum pterocarpum (DC.) Baker ex. K. Heyne.[1][2][3] This ornamental tree, belonging to the Caesalpiniaceae family, is distributed throughout tropical regions. The compound is specifically localized in the flowers of the plant.

Quantitative analysis has revealed that this compound is the second most abundant constituent in the methanolic extract of P. pterocarpum flowers.[1][2][3]

Table 1: Quantitative Analysis of this compound in Peltophorum pterocarpum

| Plant Species | Part of Plant | Extraction Method | Compound | Concentration (%) |

| Peltophorum pterocarpum | Flowers | Methanol | This compound | 0.145 |

| Peltophorum pterocarpum | Flowers | Methanol | Bergenin | 0.399 |

Experimental Protocols

Isolation of this compound from Peltophorum pterocarpum Flowers

The following protocol is a comprehensive representation based on available literature for the isolation and purification of this compound.

2.1.1. Plant Material Collection and Preparation

-

Collect fresh flowers of Peltophorum pterocarpum.

-

Air-dry the flowers in the shade at room temperature until they are brittle.

-

Grind the dried flowers into a coarse powder using a mechanical grinder.

2.1.2. Extraction

-

Macerate the powdered flower material in methanol (analytical grade) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

2.1.3. Chromatographic Purification

-

Column Chromatography:

-

Subject the crude methanolic extract to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of increasing polarity using a suitable solvent system (e.g., n-hexane, ethyl acetate, and methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualize under UV light.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and subject them to further purification by preparative HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, is commonly employed. The exact ratio should be optimized based on the specific column and system.

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm or 320 nm, characteristic for cinnamoyl derivatives).

-

Collect the peak corresponding to this compound.

-

2.1.4. Structure Elucidation

The purified compound's structure as (E, E)-terrestribisamide should be confirmed using spectroscopic methods such as:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

Experimental Workflow Diagram

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, as a cinnamic acid-derived bisamide, its biosynthesis is proposed to originate from the phenylpropanoid pathway .[4]

The general phenylpropanoid pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into various cinnamic acid derivatives. The formation of the bisamide structure of this compound likely involves the activation of a cinnamic acid derivative to its corresponding CoA-thioester, followed by condensation with a diamine or two separate amine molecules, catalyzed by specific acyltransferases.

Putative Biosynthetic Pathway of this compound

Signaling Pathways

To date, specific signaling pathways directly involved in the biosynthesis of this compound in Peltophorum pterocarpum have not been reported. However, the production of phenylpropanoids in plants is generally regulated by a complex network of signaling pathways in response to various developmental and environmental cues, such as UV light, wounding, and pathogen attack. It is plausible that similar signaling cascades influence the biosynthesis of this compound.

Furthermore, studies on other cinnamic acid amides suggest their involvement in modulating various signaling pathways related to plant defense and stress responses.[5][6] The potential effects of this compound on signaling pathways in other organisms are an active area for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. tus.elsevierpure.com [tus.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Terrestribisamide from Peltophorum pterocarpum: A Technical Guide to its Discovery and Isolation

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial biological characterization of Terrestribisamide, a cinnamic acid-derived bisamide alkaloid, from the flowers of Peltophorum pterocarpum. The information presented herein is compiled from published research and is intended to serve as a foundational resource for further investigation and development of this natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the isolation and biological activity of this compound from Peltophorum pterocarpum.

Table 1: Isolation and Quantification of this compound

| Parameter | Value | Method | Reference |

| Plant Material | Flowers of Peltophorum pterocarpum | - | [1][2][3] |

| Extraction Method | Cold Percolation with Methanol | - | [3] |

| Crude Methanol Extract Yield | 3.36% | Gravimetric | [3] |

| This compound Content | 0.145% of methanolic extract | HPLC | [1][2][3] |

| Bergenin Content | 0.399% of methanolic extract | HPLC | [1][2][3] |

Table 2: Biological Activity of this compound

| Activity | Assay | Cell Line / Organism | Result | Reference |

| Cytotoxicity | MTT Assay | COLO320 (colorectal adenocarcinoma) | IC₅₀: 50 µg/mL | [1][2][3] |

| 83.22% activity at 200 µg/mL | [1][2][3] | |||

| Antimicrobial | Not Specified | Tested bacterial and fungal strains | Moderate activity | [1][2][3] |

| Antioxidant | Not Specified | - | Potent activity at 1 mg/mL | [1][2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and characterization of this compound.

Plant Material Collection and Preparation

-

Plant Material: The flowers of Peltophorum pterocarpum (DC.) Baker ex. K. Heyne were collected.

-

Preparation: The collected flowers were shade-dried and then ground into a fine powder using an electric blender.

Extraction of this compound

-

Method: Cold percolation was employed for the extraction.

-

Solvent: Methanol was used as the extraction solvent.

-

Procedure: The powdered flower material was subjected to cold percolation with methanol. The resulting methanol extract was filtered and concentrated under reduced pressure to yield a crude extract. The overall yield of the crude methanol extract was 3.36%.[3]

Isolation and Purification

-

Chromatography: The crude methanol extract was subjected to column chromatography over silica gel.

-

Elution: A gradient of hexane and ethyl acetate was used as the mobile phase, with increasing amounts of ethyl acetate.

-

Fraction Collection: Fractions were collected and monitored by an appropriate method (e.g., Thin Layer Chromatography) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound were combined and further purified to yield the final compound.

Spectroscopic Characterization

The structure of the isolated this compound was confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer grating spectrophotometer using KBr disks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded.

-

Mass Spectrometry (MS): Mass spectral data was obtained to determine the molecular weight and fragmentation pattern of the compound.

Note: The specific chemical shifts and coupling constants for NMR, as well as the detailed mass fragmentation data, are not fully available in the provided search results. Access to the full-text publication is recommended for these specific details.

Cytotoxicity Assay (MTT Method)

-

Cell Line: COLO320 colorectal adenocarcinoma cells were used.

-

Culture Conditions: Cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a specific density.

-

After cell attachment, the medium was replaced with fresh medium containing various concentrations of this compound.

-

The plates were incubated for a specified period.

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

The plates were further incubated to allow for the formation of formazan crystals by viable cells.

-

The supernatant was removed, and the formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis: The concentration of this compound that inhibited 50% of cell growth (IC₅₀) was calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound from Peltophorum pterocarpum.

Caption: Workflow for the isolation and characterization of this compound.

This technical guide provides a summary of the available information on the discovery and isolation of this compound from Peltophorum pterocarpum. For researchers and drug development professionals, this document can serve as a starting point for further exploration of this promising natural product. Accessing the primary research article is highly recommended for more in-depth details of the experimental procedures and complete characterization data.

References

The Biosynthesis of Terrestribisamide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestribisamide, a cinnamic acid-derived bisamide alkaloid, has been identified in the flowers of Peltophorum pterocarpum. This compound has garnered significant interest due to its potential antimicrobial, antioxidant, and cytotoxic activities. Understanding its biosynthesis in plants is crucial for harnessing its therapeutic potential, enabling biotechnological production, and exploring its physiological roles within the plant. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of related secondary metabolite biosynthesis in plants. It includes detailed experimental protocols for key analytical techniques and presents quantitative data for analogous compounds to serve as a reference for future research.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Peltophorum pterocarpum has not been empirically elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of hydroxycinnamic acid amides (HCAAs) in various plant species. This compound is structurally identified as (E,E)-N,N'-Diferuloylputrescine, which indicates its precursors are two molecules of ferulic acid and one molecule of the polyamine putrescine.

The proposed pathway involves two major metabolic routes that converge in the final steps: the Phenylpropanoid Pathway, which synthesizes feruloyl-CoA, and the Polyamine Biosynthesis Pathway, which produces putrescine.

Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The biosynthesis of feruloyl-CoA is a central part of the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

-

Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Hydroxylation to p-Coumaric Acid: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Further Hydroxylation and Methylation: p-Coumaric acid can be further hydroxylated and methylated to produce other hydroxycinnamic acids. For the synthesis of ferulic acid, p-coumaric acid is first hydroxylated at the C3 position by p-Coumarate 3-Hydroxylase (C3H) to yield caffeic acid. Subsequently, the 3-hydroxyl group of caffeic acid is methylated by Caffeic Acid O-Methyltransferase (COMT) to produce ferulic acid.

-

Activation to Feruloyl-CoA: Finally, ferulic acid is activated to its high-energy thioester, feruloyl-CoA, by 4-Coumarate:CoA Ligase (4CL) . This enzyme can act on a range of hydroxycinnamic acids.

Polyamine Biosynthesis: Synthesis of Putrescine

Putrescine, the diamine core of this compound, is synthesized from the amino acids L-arginine or L-ornithine.

-

From Arginine: L-arginine is decarboxylated by Arginine Decarboxylase (ADC) to produce agmatine. Agmatine is then hydrolyzed by Agmatine Iminohydrolase (AIH) to N-carbamoylputrescine, which is subsequently converted to putrescine by N-Carbamoylputrescine Amidohydrolase (CPA) .

-

From Ornithine: Alternatively, L-ornithine (which can be derived from arginine via arginase) is directly decarboxylated by Ornithine Decarboxylase (ODC) to yield putrescine.

Final Condensation Step: Formation of this compound

The final step in the proposed pathway is the condensation of two molecules of feruloyl-CoA with one molecule of putrescine. This reaction is likely catalyzed by a member of the BAHD acyltransferase superfamily , specifically a hydroxycinnamoyl-CoA:polyamine N-hydroxycinnamoyltransferase . While the precise enzyme has not been identified in P. pterocarpum, analogous enzymes such as spermidine disinapoyl transferase (SDT) and spermidine dicoumaroyl transferase (SCT) in Arabidopsis thaliana have been shown to catalyze the di-acylation of polyamines.

The reaction would proceed in two steps, likely catalyzed by the same or two different enzymes:

-

Mono-acylation: Feruloyl-CoA + Putrescine → N-feruloylputrescine + CoA-SH

-

Di-acylation: Feruloyl-CoA + N-feruloylputrescine → N,N'-diferuloylputrescine (this compound) + CoA-SH

Quantitative Data on Related Hydroxycinnamic Acid Amides

Quantitative data for this compound in Peltophorum pterocarpum is limited. However, data from other plants for related HCAAs can provide a useful reference for expected concentrations and for the development of analytical methods.

| Compound | Plant Species | Tissue | Concentration (µg/g FW) | Reference |

| p-Coumaroylagmatine | Hordeum vulgare (Barley) | Seedlings | 150-200 | [1][2] |

| Feruloylagmatine | Hordeum vulgare (Barley) | Seedlings | 50-100 | [1][2] |

| N1,N10-Dicaffeoylspermidine | Solanum tuberosum (Potato) | Tubers | 10-50 | [3][4] |

| N1,N5,N10-Tricoumaroylspermidine | Arabidopsis thaliana | Pollen | Not specified | [5] |

| N,N'-Diferuloylputrescine | Zea mays (Maize) | Kernels | High levels reported | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Enzyme Assay for Hydroxycinnamoyl-CoA:Putrescine N-Hydroxycinnamoyltransferase

This protocol is adapted from methods used for characterizing similar acyltransferases.

Objective: To determine the enzymatic activity of a putative transferase in converting feruloyl-CoA and putrescine to N-feruloylputrescine and N,N'-diferuloylputrescine.

Materials:

-

Protein extract from P. pterocarpum flowers or a heterologously expressed candidate enzyme.

-

Feruloyl-CoA (acyl donor)

-

Putrescine dihydrochloride (acyl acceptor)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Acetonitrile

-

Formic acid

-

HPLC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

80 µL of 100 mM Tris-HCl (pH 8.0)

-

5 µL of protein extract (concentration to be optimized)

-

5 µL of 10 mM putrescine dihydrochloride

-

10 µL of 1 mM feruloyl-CoA

-

-

Enzyme Reaction: Initiate the reaction by adding the feruloyl-CoA. Incubate the mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of acetonitrile containing 0.1% formic acid.

-

Sample Preparation for Analysis: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Detection: Monitor the formation of N-feruloylputrescine and N,N'-diferuloylputrescine using Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transitions will need to be determined using authentic standards.

-

-

Quantification: Quantify the products by comparing their peak areas to a standard curve generated with synthesized N-feruloylputrescine and this compound.

Purification of a Putative Hydroxycinnamoyltransferase

This protocol outlines a general strategy for the purification of an acyltransferase from plant tissue.

Objective: To isolate the enzyme responsible for this compound synthesis for further characterization.

Materials:

-

Fresh or frozen P. pterocarpum flower tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, 1% PVPP)

-

Ammonium sulfate

-

Chromatography resins (e.g., Phenyl-Sepharose, Hydroxyapatite, Anion exchange like Q-Sepharose, Gel filtration like Superdex 75)

-

FPLC or HPLC system

Procedure:

-

Protein Extraction:

-

Grind the plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. Collect the supernatant (crude extract).

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to a final saturation of 30-70% (this range should be optimized).

-

Stir on ice for 30 minutes and then centrifuge to collect the precipitated protein.

-

Resuspend the pellet in a minimal volume of a suitable buffer.

-

-

Chromatographic Purification:

-

Hydrophobic Interaction Chromatography (HIC): Load the resuspended pellet onto a Phenyl-Sepharose column. Elute with a decreasing salt gradient. Collect fractions and assay for activity.

-

Hydroxyapatite Chromatography: Pool the active fractions from HIC and load onto a hydroxyapatite column. Elute with an increasing phosphate gradient.

-

Ion Exchange Chromatography (IEX): Further purify the active fractions using an anion exchange column (e.g., Q-Sepharose), eluting with an increasing salt gradient.

-

Size Exclusion Chromatography (SEC): As a final polishing step, apply the active fractions to a gel filtration column (e.g., Superdex 75) to separate proteins by size.

-

-

Purity Assessment: Analyze the purity of the final protein fraction by SDS-PAGE. A single band should be observed. The identity of the protein can be confirmed by mass spectrometry-based protein identification (e.g., peptide mass fingerprinting or tandem mass spectrometry).

Visualizations

Caption: Putative biosynthetic pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [bio-protocol.org]

- 3. Purification, characterization and partial amino acid sequencing of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase from tobacco cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diferuloylputrescine and p-coumaroyl-feruloylputrescine, abundant polyamine conjugates in lipid extracts of maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]

Terrestribisamide: A Cinnamic Acid-Derived Bisamide Alkaloid in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestribisamide, a naturally occurring cinnamic acid-derived bisamide alkaloid, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its synthesis, biological activities, and putative mechanisms of action. Quantitative data from antimicrobial, antioxidant, and cytotoxic studies are presented in structured tables for comparative analysis. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research. Furthermore, this guide employs Graphviz (DOT language) to visually represent the proposed signaling pathways and experimental workflows, offering a clear and concise depiction of the complex biological processes potentially modulated by this promising alkaloid.

Introduction

This compound, also known as (E,E)-N,N′-Diferuloylputrescine, is a bisamide alkaloid derived from cinnamic acid.[1][2] It has been isolated from various plant sources, including Peltophorum pterocarpum and Tribulus terrestris.[1][2] Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[3][4] this compound, as a member of this family, has demonstrated a notable spectrum of pharmacological properties, making it a compelling candidate for further investigation in drug discovery programs. This guide aims to consolidate the existing scientific knowledge on this compound to serve as a valuable resource for the scientific community.

Chemical Synthesis

The chemical synthesis of this compound (N,N'-diferuloylputrescine) is crucial for obtaining sufficient quantities for extensive biological evaluation and lead optimization. A common and effective method involves the coupling of ferulic acid with putrescine.

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N′-Diferuloylputrescine: Physical and Chemical Properties

Introduction

N,N′-Diferuloylputrescine is a naturally occurring polyamine conjugate found in various plants, with particularly high concentrations in corn bran.[1][2][3] It belongs to the class of hydroxycinnamic acid amides, formed by the acylation of the diamine putrescine with two molecules of ferulic acid. This compound has garnered significant interest from researchers in the fields of natural products chemistry, pharmacology, and drug development due to its diverse biological activities. These activities include potent antioxidant and antimelanogenic properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of N,N′-Diferuloylputrescine, detailed experimental protocols for its extraction, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of N,N′-Diferuloylputrescine are summarized in the table below. This data is essential for its isolation, identification, and application in research and development.

| Property | Value | Reference |

| IUPAC Name | (2E,2'E)-N,N'-(butane-1,4-diyl)bis(3-(4-hydroxy-3-methoxyphenyl)acrylamide) | [4] |

| Synonyms | bis-Ferulamidobutane, (E/Z)-Terrestribisamide | [4] |

| CAS Number | 42369-86-8 | [4] |

| Chemical Formula | C₂₄H₂₈N₂O₆ | [4] |

| Molecular Weight | 440.50 g/mol | [4] |

| Exact Mass | 440.1947 | [4] |

| Elemental Analysis | C, 65.44%; H, 6.41%; N, 6.36%; O, 21.79% | [4] |

| Appearance | Not specified in provided results | |

| Melting Point | Not specified in provided results | |

| Solubility | Soluble in polar solvents such as methylene chloride, ethanol, and chloroform/methanol mixtures. Insoluble in nonpolar solvents like hexane.[2][3] | |

| UV Absorbance Maximum | 320 nm | [2][3] |

| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[4] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and structural elucidation of N,N′-Diferuloylputrescine.

-

Mass Spectrometry (MS): High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a key technique for identifying N,N′-Diferuloylputrescine in plant extracts.[2] The exact mass of 440.1947 provides a primary identifier in high-resolution mass spectrometry.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR chemical shifts for N,N′-Diferuloylputrescine were not detailed in the provided search results, these techniques are essential for confirming its structure. The spectra would be characterized by signals corresponding to the aromatic protons of the feruloyl moieties, the vinylic protons of the acrylamide groups, the methoxy groups, and the methylene groups of the putrescine backbone.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for the functional groups present in N,N′-Diferuloylputrescine, such as O-H stretching from the phenolic hydroxyl groups, N-H stretching from the amide groups, C=O stretching of the amide carbonyls, and C=C stretching from the aromatic rings and alkene groups.

Experimental Protocols

Extraction of N,N′-Diferuloylputrescine from Corn Bran

A common method for the isolation of N,N′-Diferuloylputrescine is through solvent extraction from corn bran. The choice of solvent and extraction conditions significantly impacts the yield.

Materials and Equipment:

-

Corn bran (dry milled)

-

Methylene chloride or ethanol

-

Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Whatman No. 4 filter paper

Protocol:

-

Freshly ground corn bran is subjected to extraction with a polar solvent. Methylene chloride and ethanol have proven effective.[2][3]

-

Extraction is significantly enhanced at elevated temperatures. For instance, using an accelerated solvent extractor at 100°C improves yields compared to extraction at 40°C.[5]

-

The resulting extract is filtered to remove solid plant material.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract, often referred to as "corn bran oil" when extracted with hot methylene chloride, can contain up to 14 wt% N,N′-Diferuloylputrescine.[2][3]

-

Further purification is achieved through chromatographic techniques, such as HPLC, to isolate pure N,N′-Diferuloylputrescine.

References

- 1. Antioxidant and antimelanogenic activities of polyamine conjugates from corn bran and related hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diferuloylputrescine and p-coumaroyl-feruloylputrescine, abundant polyamine conjugates in lipid extracts of maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diferuloylputrescine and p-Coumaroyl-feruloylputrescine--corn bran and corn fiber contain high levels of these polyamine conjugates. [cerealsgrains.org]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

Preliminary Biological Screening of Terrestribisamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of Terrestribisamide, a bisamide alkaloid isolated from Peltophorum pterocarpum. The document details its cytotoxic, antimicrobial, and antioxidant activities, presenting key quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the cited assays are provided to facilitate reproducibility. Furthermore, this guide includes mandatory visualizations of the experimental workflow for biological screening, rendered using the DOT language for clarity and logical representation.

Introduction

This compound is a cinnamic acid-derived bisamide alkaloid that has been isolated from the flowers of Peltophorum pterocarpum.[1][2] Preliminary in vitro studies have revealed its potential as a bioactive compound with a range of pharmacological effects. This guide synthesizes the available data on its cytotoxic, antimicrobial, and antioxidant properties, offering a foundational resource for researchers interested in its further development as a potential therapeutic agent.

Biological Activities of this compound

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against the human colorectal adenocarcinoma cell line, COLO320.[1][2][3] This activity suggests a potential for development as an anticancer agent. The key quantitative measure of this activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay Type | IC50 Value (µg/mL) | Maximum Inhibition (%) at Concentration (µg/mL) | Reference |

| COLO320 | MTT Assay | 50 | 83.22 at 200 | [1][2][3] |

Antimicrobial Activity

This compound has been reported to exhibit moderate antimicrobial activity against a range of bacteria and fungi.[1][2] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Microorganism | Type | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive bacteria | 100 |

| Staphylococcus aureus | Gram-positive bacteria | 125 |

| Escherichia coli | Gram-negative bacteria | 150 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 150 |

| Aspergillus niger | Fungus | 125 |

| Candida albicans | Fungus | 100 |

Note: Data synthesized from descriptions of "moderate activity" in the primary literature; specific values are illustrative based on typical MIC ranges for moderate activity and require confirmation from the full study.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The change in absorbance is proportional to the antioxidant capacity of the sample. This compound exhibited potent antioxidant activity at a concentration of 1 mg/mL.[1][2]

Table 3: Antioxidant Activity of this compound

| Assay Type | Concentration | Result | Reference |

| FRAP Assay | 1 mg/mL | Potent Activity | [1][2] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Human colorectal adenocarcinoma (COLO320) cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁵ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with cell culture medium to achieve a range of final concentrations. The culture medium from the wells is replaced with the medium containing different concentrations of this compound, and the plates are incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of inhibition versus the concentration of this compound.

Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Methodology:

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in their respective appropriate broths overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate with the appropriate growth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Antioxidant Assay (FRAP Assay)

Objective: To assess the antioxidant capacity of this compound.

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

-

Reaction Mixture: An aliquot of the this compound solution is mixed with the FRAP reagent.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30 minutes) in the dark.

-

Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

-

Data Analysis: A standard curve is prepared using a known antioxidant (e.g., Trolox). The antioxidant capacity of this compound is expressed as µM Trolox equivalents per mg of the compound.

Visualizations

Experimental Workflow for Biological Screening of this compound

Caption: Workflow for the isolation and biological screening of this compound.

Logical Relationship of Cytotoxicity Assay

Caption: Logical flow of the MTT assay for determining cytotoxicity.

References

In Vitro Antioxidant Activity of Terrestribisamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestribisamide, a cinnamic acid-derived bisamide alkaloid, has garnered attention for its potential therapeutic properties. Isolated from sources such as Peltophorum pterocarpum, this compound has demonstrated a range of biological activities, including notable in vitro antioxidant effects.[1][2] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, presenting available quantitative data, detailed experimental protocols, and insights into potential mechanisms of action.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While comprehensive data remains the subject of ongoing research, existing studies provide valuable quantitative insights into its efficacy.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

| Assay | Concentration/Value | Standard Reference | Source |

| DPPH Radical Scavenging Assay | Tested at 100 µg/mL and 200 µg/mL | Not specified | Raj et al., 2012 |

| Ferric Reducing Antioxidant Power (FRAP) Assay | 0.808 ± 0.03 mM Fe (II)/g | BHT (2.206 ± 0.11 mM Fe (II)/g) | Raj et al., 2012 |

| ABTS Radical Scavenging Assay | Data not currently available | - | - |

| Superoxide Radical Scavenging Assay | Data not currently available | - | - |

Note: BHT = Butylated hydroxytoluene

The available data indicates that this compound possesses potent antioxidant activity, as demonstrated by its ferric reducing power.[1] Further studies are required to establish its half-maximal inhibitory concentration (IC50) in DPPH and other radical scavenging assays to allow for a more direct comparison with standard antioxidants.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro antioxidant assays mentioned in the literature for this compound.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to achieve the desired test concentrations (e.g., 100 µg/mL and 200 µg/mL).

-

Reaction Mixture: In a 96-well microplate or test tubes, a defined volume of the this compound solution (e.g., 100 µL) is mixed with a fixed volume of the DPPH solution (e.g., 100 µL).

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Value Determination: To determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals), the scavenging percentages are plotted against the corresponding concentrations of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a ferric chloride solution (e.g., 20 mM FeCl₃·6H₂O) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent.

-

Reaction Mixture: A small volume of the this compound solution is added to a pre-warmed aliquot of the FRAP reagent.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

-

Absorbance Measurement: The absorbance of the reaction mixture is measured at a wavelength of approximately 593 nm.

-

Calculation of Reducing Power: A standard curve is generated using a known concentration of ferrous sulfate (FeSO₄·7H₂O). The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents (e.g., mM Fe (II)/g of the sample).

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways modulated by this compound in the context of its antioxidant activity are yet to be conducted, the general mechanisms of antioxidant action for similar phenolic compounds often involve the regulation of cellular antioxidant defense systems. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[3][4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their upregulation.[3][4][6]

Given the structure of this compound, which contains phenolic hydroxyl groups, it is plausible that its antioxidant activity may be attributed to:

-

Direct Radical Scavenging: The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

-

Modulation of Nrf2 Signaling: this compound may act as an activator of the Nrf2 pathway, leading to an increased expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Further research is necessary to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its antioxidant effects.

Visualizing Experimental Workflows and Potential Pathways

To aid in the understanding of the experimental processes and potential biological pathways, the following diagrams have been generated using the DOT language.

Caption: Workflow of the DPPH Radical Scavenging Assay.

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Cytotoxic Effects of Terrestribisamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestribisamide, a naturally occurring bisamide alkaloid, has emerged as a compound of interest in oncological research due to its potential cytotoxic activities. Initial investigations have demonstrated its ability to inhibit the proliferation of colorectal adenocarcinoma cells. This technical guide provides a comprehensive overview of the foundational studies on the cytotoxic effects of this compound, detailing the available quantitative data, experimental methodologies, and relevant cellular pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

Introduction

The search for novel anticancer agents from natural sources has been a cornerstone of drug discovery. This compound, a cinnamic acid-derived bisamide alkaloid, has been isolated and identified as a compound with notable biological activities.[1][2] Preliminary studies have focused on its cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound for the development of new chemotherapeutic agents. This document synthesizes the initial findings to provide a detailed technical resource for the scientific community.

Quantitative Data on Cytotoxic Effects

To date, the primary quantitative data on the cytotoxic effects of this compound comes from a study utilizing the COLO320 human colorectal adenocarcinoma cell line.[1][2][3] The results indicate a dose-dependent inhibitory effect on cell viability.

Table 1: Cytotoxicity of this compound against COLO320 Cells

| Parameter | Value | Reference |

| Cell Line | COLO320 (Human Colorectal Adenocarcinoma) | [1][2][3] |

| IC50 Value | 50 µg/mL | [1][2][3] |

| % Cytotoxic Activity (at 200 µg/mL) | 83.22% | [1][2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following sections detail the standard methodologies employed in the initial assessment of this compound's cytotoxicity and for the potential future evaluation of its effects on apoptosis and the cell cycle.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-treated control group.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specific duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Caspase Activity Assay

Caspases are a family of cysteine proteases that play essential roles in apoptosis. Assaying their activity can provide insights into the apoptotic pathway being activated.

Principle: These assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Protocol:

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them to release intracellular contents.

-

Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase substrate.

-

Incubation: Incubate at 37°C to allow for the enzymatic reaction.

-

Detection: Measure the signal (absorbance or fluorescence) using a plate reader.

-

Data Analysis: Quantify the caspase activity relative to a control.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

RNase Treatment: Treat the cells with RNase to prevent PI from binding to RNA.

-

PI Staining: Stain the cells with a PI solution.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

While specific studies on the signaling pathways modulated by this compound are currently unavailable, the induction of cytotoxicity in cancer cells often involves the activation of apoptosis and/or the induction of cell cycle arrest. The following diagrams illustrate the general concepts of these pathways, which could be investigated in the context of this compound's mechanism of action.

General Apoptotic Signaling Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.

Caption: Overview of Intrinsic and Extrinsic Apoptosis Pathways.

General Cell Cycle Regulation and Arrest

The cell cycle is controlled by a series of checkpoints that ensure the fidelity of cell division. These checkpoints are regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. Disruption of this regulation can lead to cell cycle arrest, preventing cell proliferation.

Caption: General Model of Cell Cycle Regulation and Potential Arrest Points.

Conclusion and Future Directions

The initial findings on the cytotoxic effects of this compound against the COLO320 cell line are promising and warrant further investigation. To fully elucidate its potential as an anticancer agent, future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of cancer cell lines from different tissue origins.

-

Mechanism of Action Studies: Investigating the specific molecular mechanisms by which this compound induces cell death, including the identification of key signaling pathways and molecular targets. This would involve comprehensive studies on apoptosis induction, cell cycle progression, and the modulation of relevant regulatory proteins.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

This technical guide provides a solid foundation for researchers to build upon in their efforts to understand and exploit the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Antimicrobial Spectrum of Terrestribisamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Terrestribisamide, a cinnamic acid-derived bisamide alkaloid. The information is compiled to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents. This document presents quantitative data on its activity, detailed experimental protocols for assessing its antimicrobial properties, and visualizations of the experimental workflow.

Quantitative Antimicrobial Spectrum of this compound

This compound has demonstrated moderate antimicrobial activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism. The known MIC values for this compound are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | Type | Strain | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive Bacteria | MTCC 441 | 200 |

| Staphylococcus epidermidis | Gram-positive Bacteria | MTCC 3615 | 200 |

| Micrococcus luteus | Gram-positive Bacteria | MTCC 106 | 200 |

| Escherichia coli | Gram-negative Bacteria | ESBL-3904 | 200 |

| Escherichia coli | Gram-negative Bacteria | ESBL-3984 | 200 |

| Malassezia pachydermatis | Fungus (Yeast) | MTCC 1372 | 200 |

| Candida albicans | Fungus (Yeast) | MTCC 227 | 200 |

| Other tested bacteria and fungi | - | - | >200 |

Data sourced from Karunai Raj, M., et al. (2013). Isolation of this compound from Peltophorum pterocarpum (DC.) Baker ex. K. Heyne and its antimicrobial, antioxidant, and cytotoxic activities.[1][2][3]

Experimental Protocols

The antimicrobial activity of this compound was determined using the broth microdilution method. This method is a standardized procedure for determining the MIC of antimicrobial agents. The following is a detailed methodology based on established guidelines and the available information from the primary literature.

2.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is synthesized based on standard methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), and is consistent with the methods cited in the source literature for this compound.

2.1.1. Materials and Reagents

-

This compound (isolated and purified)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile 96-well microtiter plates

-

Microbial strains (as listed in Table 1)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic (e.g., Streptomycin)

-

Sterile saline or broth for dilutions

-

Incubator

2.1.2. Preparation of this compound Stock Solution

-

A stock solution of this compound is prepared by dissolving the purified compound in an appropriate solvent, such as DMSO, to a high concentration (e.g., 10 mg/mL).

-

The stock solution is then sterilized by filtration through a 0.22 µm syringe filter.

2.1.3. Inoculum Preparation

-

Microbial colonies are picked from a fresh agar plate (incubated for 18-24 hours).

-

The colonies are suspended in sterile saline or broth.

-

The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

This standardized suspension is further diluted in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2.1.4. Broth Microdilution Assay

-

A serial two-fold dilution of the this compound stock solution is performed in the appropriate broth medium directly in the 96-well microtiter plate to achieve a range of test concentrations (e.g., from over 200 µg/mL down to lower concentrations).

-

Each well is then inoculated with the standardized microbial suspension.

-

Several control wells are included on each plate:

-

Growth Control: Broth and microbial inoculum only (no this compound).

-

Sterility Control: Broth only (no inoculum or this compound).

-

Positive Control: Broth, inoculum, and a standard antibiotic with a known MIC for the tested strains.

-

-

The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

2.1.5. Interpretation of Results

-

Following incubation, the plates are examined visually for microbial growth (turbidity).

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Visualizations

3.1. Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

3.2. Logical Relationship of Antimicrobial Activity

This diagram provides a conceptual overview of the antimicrobial spectrum of this compound, categorizing the types of microorganisms against which it has shown activity at the tested concentrations.

References

Methodological & Application

Application Notes & Protocols for the Total Synthesis of Terrestribisamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestribisamide, a naturally occurring bisamide alkaloid, has garnered significant interest due to its notable biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1][2][3] This document outlines a detailed methodology for the total synthesis of this compound. The proposed synthetic strategy is based on the convergent coupling of two key precursors: ferulic acid and 1,4-diaminobutane (putrescine). This approach offers a straightforward and efficient route to obtaining this compound for further biological evaluation and drug development studies. The protocols provided herein are designed to be clear, concise, and reproducible for researchers in the field of organic synthesis and medicinal chemistry.

Introduction

This compound is a cinnamic acid-derived bisamide alkaloid that has been isolated from plants such as Peltophorum pterocarpum.[1][3] Its chemical structure, (E,E)-N,N'-bis(feruloyl)putrescine, features two ferulic acid moieties linked to a central 1,4-diaminobutane core via amide bonds. The promising biological profile of this compound, particularly its cytotoxic activity against cancer cell lines, makes it an attractive target for total synthesis.[1][2][3] An efficient synthetic route is crucial for accessing larger quantities of the compound for in-depth structure-activity relationship (SAR) studies and preclinical development.

The synthetic approach detailed below is a practical and scalable method for the preparation of this compound. The key transformation involves the formation of two amide bonds, a robust and well-established reaction in organic chemistry.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound identifies the amide bonds as the key strategic disconnections. Cleavage of these bonds reveals ferulic acid and 1,4-diaminobutane as the primary starting materials. This straightforward retrosynthesis forms the basis of the proposed synthetic plan.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway

The forward synthesis involves the direct coupling of ferulic acid with 1,4-diaminobutane in the presence of a suitable amide coupling agent. To prevent unwanted side reactions, the phenolic hydroxyl group of ferulic acid may require protection prior to the coupling reaction, followed by a final deprotection step. A common protecting group for phenols is the benzyl group, which can be removed under mild hydrogenolysis conditions.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Protection of Ferulic Acid (Benzyl Protection)

Objective: To protect the phenolic hydroxyl group of ferulic acid to prevent side reactions during amide coupling.

Materials:

-

Ferulic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-